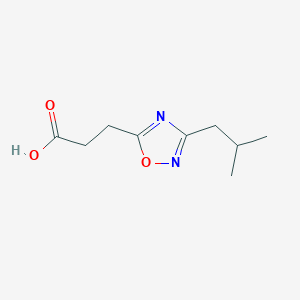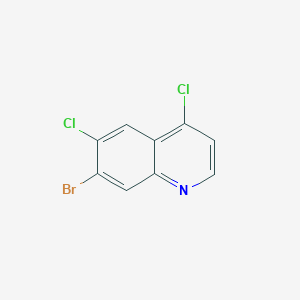
7-Bromo-4,6-dichloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4,6-dichloroquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrCl₂N It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the chlorination of 7-bromoquinoline, followed by bromination at the 4 and 6 positions. The reaction conditions often require the use of halogenating agents such as phosphorus pentachloride or bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4,6-dichloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions, where they can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminoquinoline derivative, while oxidation might produce a quinoline N-oxide .
Applications De Recherche Scientifique
7-Bromo-4,6-dichloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimalarial and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-4,6-dichloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloroquinoline: Another halogenated quinoline derivative with similar reactivity but different substitution patterns.
7-Bromo-4-chloroquinoline: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
7-Bromo-3,4-dichloroquinoline: A closely related compound with different substitution positions, leading to variations in its chemical behavior.
Uniqueness
7-Bromo-4,6-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and materials that require precise structural features .
Propriétés
Formule moléculaire |
C9H4BrCl2N |
|---|---|
Poids moléculaire |
276.94 g/mol |
Nom IUPAC |
7-bromo-4,6-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H |
Clé InChI |
VOQVYRBDHUBQDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



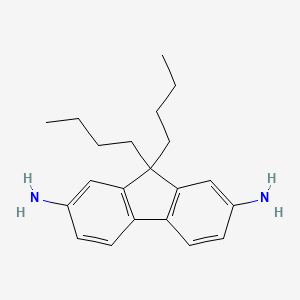
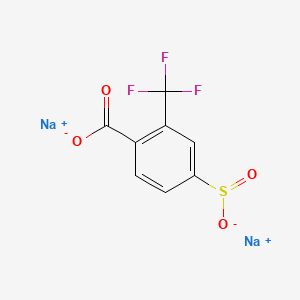
![4,4,5,5-Tetramethyl-2-[(4-methylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13645206.png)
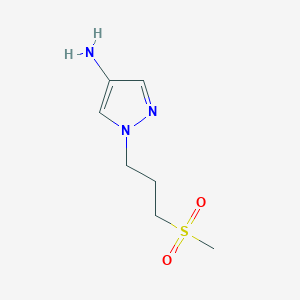

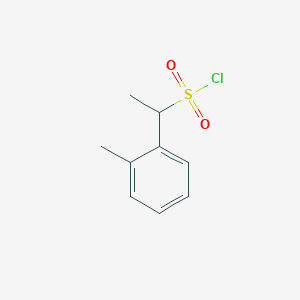


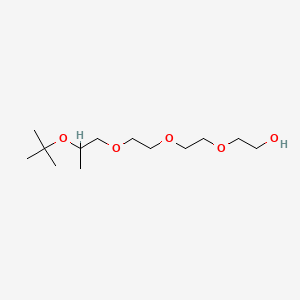

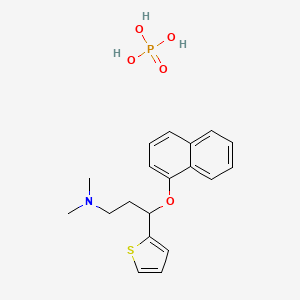
![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
